

A Spectroscopic Comparison of 3-Bromo-N,N-dimethylaniline and Its Precursors

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Compound of Interest

Compound Name: 3-Bromo-N,N-dimethylaniline

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This guide provides a detailed spectroscopic comparison of the aromatic amine **3-Bromo-N,N-dimethylaniline** with its precursors, 3-bromoaniline and N,N-dimethylaniline. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. This document outlines the distinct spectroscopic features of each molecule using data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3-Bromo-N,N-dimethylaniline** and its precursors. This quantitative data allows for a clear and objective comparison of their spectral properties.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm
3-Bromo-N,N-dimethylaniline	7.10 (t, 1H), 6.85 (d, 1H), 6.75 (s, 1H), 6.65 (d, 1H), 2.95 (s, 6H)
3-Bromoaniline	7.01-6.96 (t, 1H), 6.86-6.80 (m, 2H), 6.57 (d, 1H), 3.67 (br s, 2H)[1]
N,N-Dimethylaniline	7.22 (m, 2H), 6.70 (m, 3H), 2.93 (s, 6H)

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm
3-Bromo-N,N-dimethylaniline	151.5, 130.5, 123.0, 120.0, 115.5, 111.0, 40.5
3-Bromoaniline	147.8, 130.7, 123.1, 121.4, 117.8, 113.7[2]
N,N-Dimethylaniline	150.5, 129.0, 117.0, 112.5, 40.5

Table 3: IR Spectroscopic Data (cm^{-1})

Compound	Key Absorptions (cm^{-1})
3-Bromo-N,N-dimethylaniline	3050 (Ar C-H), 2950 (C-H), 1600, 1480 (C=C), 1350 (C-N), 770 (Ar C-H bend), 550 (C-Br)
3-Bromoaniline	3457, 3363 (N-H), 3214 (Ar C-H), 1621, 1592 (C=C), 1481, 1448, 1265 (C-N), 769 (Ar C-H bend), 680 (C-Br)
N,N-Dimethylaniline	3074, 3063 (Ar C-H), 2984, 2804 (C-H), 1672, 1637, 1578 (C=C), 1385 (C-N), 704 (Ar C-H bend)

Table 4: Mass Spectrometry Data (m/z)

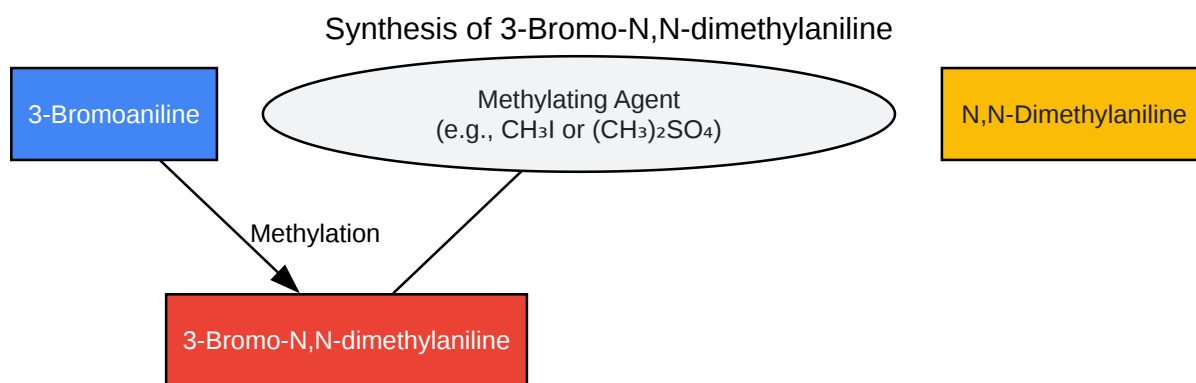
Compound	Molecular Ion (M^+)	Key Fragments
3-Bromo-N,N-dimethylaniline	200/202 ($^{19}\text{Br}/^{81}\text{Br}$)	185/187, 120, 104, 77
3-Bromoaniline	171/173 ($^{19}\text{Br}/^{81}\text{Br}$)	92, 65
N,N-Dimethylaniline	121	120, 104, 77

Table 5: UV-Vis Spectroscopic Data

Compound	λ_{max} (nm)	Solvent
3-Bromo-N,N-dimethylaniline	Data not available	-
3-Bromoaniline	254, 304	Ethanol
N,N-Dimethylaniline	251, 298	Cyclohexane[2]

Synthesis Pathway

The synthesis of **3-Bromo-N,N-dimethylaniline** typically involves the methylation of 3-bromoaniline. This synthetic relationship is illustrated in the diagram below.



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